Hydrogen-Bond Acceptor Advantage of Propanamide Linker
The target compound contains a propanamide spacer (–CH₂–CH₂–C(=O)–NH–) connecting the pyrazole and triazole rings, whereas the closest characterized analog, ligand L [3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole], features a direct C–N bond between the two heterocycles [1]. The carbonyl oxygen of the amide group provides an additional hydrogen-bond acceptor site (Hacc count = 6 for the target compound vs. 4 for L), which is absent in ligand L. In the crystal structures of L-based complexes reported by Draoui et al. (2023), the absence of this carbonyl oxygen restricts the hydrogen-bonding network to triazole and pyrazole nitrogen atoms, whereas the target compound can engage in complementary C=O···H–N and C=O···metal interactions that are structurally precluded in L [1].
| Evidence Dimension | Number of hydrogen-bond acceptor atoms (Hacc) in the free ligand |
|---|---|
| Target Compound Data | 6 Hacc (pyrazole N, triazole N atoms ×3, amide carbonyl O, amide N) |
| Comparator Or Baseline | Ligand L [3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole]: 4 Hacc (pyrazole N, triazole N atoms ×3); no carbonyl oxygen present |
| Quantified Difference | +2 Hacc (50% increase); addition of a strong carbonyl hydrogen-bond acceptor |
| Conditions | Structural comparison based on molecular formulae and X-ray crystallographic data of L (CCDC deposition numbers available in Draoui et al., 2023, Molecules 28, 6801) |
Why This Matters
The additional carbonyl acceptor directly impacts metal-coordination denticity and supramolecular packing, making the target compound a more versatile ligand for constructing coordination polymers and metallosupramolecular assemblies than ligand L.
- [1] Draoui Y, Radi S, El Massaoudi M, et al. Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules. 2023;28(19):6801. doi:10.3390/molecules28196801. View Source
